Technical Guide: Methyl 2-(2-fluorophenyl)-2-oxoacetate
Technical Guide: Methyl 2-(2-fluorophenyl)-2-oxoacetate
This technical guide provides an in-depth analysis of Methyl 2-(2-fluorophenyl)-2-oxoacetate , a critical intermediate in the synthesis of pharmaceutical agents, particularly thienopyridine-class antiplatelet drugs like Prasugrel.
CAS Number: 132115-73-2 Synonyms: Methyl (2-fluorophenyl)(oxo)acetate; Methyl 2-fluorophenylglyoxylate; 2-Fluoro-α-oxobenzeneacetic acid methyl ester.
Executive Summary
Methyl 2-(2-fluorophenyl)-2-oxoacetate is a high-value fluorinated building block used primarily in the development of antithrombotic agents and fungicides. Its core structure—a 2-fluorophenyl ring attached to an
This guide details the synthesis, physicochemical properties, and experimental protocols for handling this compound, designed for researchers in medicinal process chemistry.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 132115-73-2 |
| Molecular Formula | C |
| Molecular Weight | 182.15 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~260–265 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Stability | Moisture sensitive (ester hydrolysis); Light sensitive |
| Storage | 2–8 °C (Cold chain recommended), under inert atmosphere |
Synthetic Pathways[5][6][7][8][10][12]
The industrial and laboratory preparation of Methyl 2-(2-fluorophenyl)-2-oxoacetate predominantly relies on Friedel-Crafts Acylation , offering the highest atom economy and scalability. A secondary method involving Grignard reagents is used for smaller, diverse library generation.
Pathway A: Friedel-Crafts Acylation (Preferred)
This method utilizes the high reactivity of methyl oxalyl chloride in the presence of a Lewis acid to functionalize fluorobenzene.
Mechanism:
-
Activation: Methyl oxalyl chloride complexes with Aluminum Chloride (AlCl
) to form a highly electrophilic acylium ion species. -
Electrophilic Attack: The acylium ion attacks the ortho-position of fluorobenzene. Note: Fluorine is an ortho/para director. While para substitution is sterically favored, the specific conditions and stoichiometry can be tuned. However, commercial routes often require separation of the 2-fluoro (ortho) and 4-fluoro (para) isomers if the reaction is not regioselective enough, or they start with 2-fluorophenyl precursors directly via Grignard to avoid isomer issues.
-
Refinement: Direct Friedel-Crafts on fluorobenzene often yields a mixture. Pathway B (Grignard) is frequently preferred for high regiochemical purity of the ortho isomer specifically.
-
Pathway B: Grignard Transmetallation (High Regioselectivity)
To exclusively obtain the 2-fluoro isomer without para contamination, the reaction of 2-fluorophenylmagnesium bromide with dimethyl oxalate is the gold standard.
Reaction Scheme:
Visualization: Synthesis Workflow
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-(2-fluorophenyl)-2-oxoacetate via Grignard Route (Method B) to ensure regiopurity.
Reagents:
-
2-Bromo-1-fluorobenzene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Dimethyl oxalate (2.0 equiv) – Excess is critical to prevent double addition.
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Grignard Formation:
-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Add Mg turnings and a crystal of iodine.
-
Add 10% of the 2-bromo-1-fluorobenzene solution in THF to initiate. Once reflux starts, dropwise add the remaining bromide to maintain gentle reflux.
-
Checkpoint: Solution turns turbid/grey, indicating active Grignard species.
-
-
Acylation:
-
In a separate vessel, dissolve Dimethyl Oxalate (2.0 equiv) in THF and cool to -78 °C (Dry ice/Acetone bath). Crucial Step: Low temperature prevents the formation of the tertiary alcohol (double addition product).
-
Cannulate the prepared Grignard reagent slowly into the oxalate solution over 45 minutes.
-
Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
-
-
Quench & Workup:
-
Quench with saturated NH
Cl solution. -
Extract with Ethyl Acetate (3x). Wash organic layer with Brine.
-
Dry over Na
SO and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc 9:1).
-
Yield Expectation: 75–85%.
-
Analytical Characterization
Validation of the structure relies on the distinct splitting patterns caused by the Fluorine atom (
Nuclear Magnetic Resonance (NMR) Data
-
H NMR (400 MHz, CDCl
):-
3.96 (s, 3H, -OCH
) – Distinct singlet for methyl ester. - 7.10–7.30 (m, 2H, Ar-H ) – Multiplet due to F-coupling.
- 7.55–7.65 (m, 1H, Ar-H ).
-
7.95 (td,
=7.8, 1.8 Hz, 1H, Ar-H ortho to carbonyl) – Deshielded by ketone.
-
3.96 (s, 3H, -OCH
-
C NMR:
-
53.2 (-OC H
). - 163.5 (Ester C =O).
- 184.2 (Ketone C =O).
-
162.0 (d,
~250 Hz, C -F).
-
53.2 (-OC H
Applications in Drug Development
This compound is a "linchpin" intermediate. Its primary utility lies in the synthesis of Prasugrel (a P2Y12 platelet inhibitor) and related thienopyridine derivatives.
Mechanism of Action in Synthesis:
-
Prasugrel Precursor: The keto-ester is converted to the corresponding
-bromo ketone or reacted with cyclopropyl nucleophiles to build the side chain of Prasugrel. -
Heterocycle Formation: Condensation with diamines (e.g., phenylenediamine) yields Quinoxalinones , which are privileged structures in kinase inhibitors.
Visualization: Downstream Applications
Safety & Handling (MSDS Highlights)
-
Hazards: GHS07 (Warning).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Avoid contact with moisture (hydrolysis releases toxic methanol and glyoxylic acid derivatives).
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
References
-
Sastry, T. U., et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 25(13).
-
PubChem. (2024).[1] Compound Summary: Methyl 2-(2-chlorophenyl)-2-oxoacetate (Analogous Structure).[1][2] National Library of Medicine.[1] Retrieved from [Link]

